molecular formula C12H24ClN3O2 B13514246 Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride

Cat. No.: B13514246
M. Wt: 277.79 g/mol
InChI Key: FKKABQHXGNBTNJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride is a bicyclic organic compound featuring a 1,4-diazabicyclo[3.2.1]octane core. The structure includes a tert-butyl carboxylate group at position 4 and an aminomethyl substituent at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis.

Properties

Molecular Formula

C12H24ClN3O2

Molecular Weight

277.79 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;hydrochloride

InChI

InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(6-13)14-5-4-9(15)7-14;/h9-10H,4-8,13H2,1-3H3;1H

InChI Key

FKKABQHXGNBTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2CCC1C2)CN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with adipic acid or its derivatives (e.g., adipoyl chloride), which undergo functionalization such as bromination and esterification to produce intermediates that can be cyclized into the diazabicyclic core.
  • Benzylamine and other diamines are used to close the ring under alkaline conditions.
  • Protecting groups such as tert-butoxycarbonyl (Boc) are employed to protect amine functionalities during multi-step synthesis.

Stepwise Synthetic Route (Based on Patent CN117865969A)

The preparation of the related tert-butyl diazabicyclo[3.2.1]octane carboxylate derivatives, which are closely related to the target compound, follows these key steps:

Step Description Reagents/Conditions Notes
1 Preparation of compound 1: Bromination and esterification of adipoyl chloride Adipic acid reacted with thionyl chloride to form adipoyl chloride; brominated with bromine or N-bromosuccinimide (NBS) at 80–90 °C for 1–6 h; esterified with an alcohol reagent Control of molar ratios and reaction temperature is critical for selectivity
2 Ring closure with benzylamine under alkaline conditions, followed by acidic hydrolysis to yield compound 2 Solvents: toluene, tetrahydrofuran, or ethyl acetate; bases: sodium carbonate, potassium carbonate, or potassium tert-butoxide; acids: hydrochloric acid, sulfuric acid, or trifluoroacetic acid Efficient ring closure forms the bicyclic intermediate
3 Formation of internal anhydride from compound 2, ring opening with ammonia to form monoamide, and ring closure via carbonyldiimidazole (CDI) to yield compound 3 Solvents: dichloromethane, chloroform, tetrahydrofuran for ring opening; tetrahydrofuran, diethyl ether, or toluene for CDI ring closure CDI facilitates cyclization to form the bicyclic amide structure
4 Reduction, Boc protection, and benzyl group removal by palladium on carbon (Pd/C) catalysis to produce the tert-butyl diazabicyclo compound Reducing agents: lithium aluminum hydride, borohydride, or red aluminum; Boc protection reagents; Pd/C hydrogenation One-pot method used; intermediate purification often unnecessary

This method yields the tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate derivative, which is structurally analogous and a key precursor to the target compound.

Alternative Synthetic Insights from Recent Research

  • Recent studies have explored the synthesis of diazabicyclo[3.2.1]octane derivatives via reactions of oxidopyrazinium salts with acrylate derivatives, yielding bicyclic products with tert-butyl ester groups.
  • These reactions proceed through 1,3-dipolar cycloaddition mechanisms rather than aza-Diels–Alder pathways, offering alternative synthetic routes to the bicyclic core.
  • Steric effects of the tert-butyl group influence yields and reaction times; for example, tert-butyl acrylate requires longer reaction times and results in slightly lower yields compared to methyl acrylate analogues.
  • Purification is typically achieved by flash chromatography, and products are characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Materials Adipic acid, thionyl chloride, bromine/NBS, benzylamine, ammonia, CDI, reducing agents High purity reagents recommended
Reaction Conditions Bromination at 80–90 °C, alkaline ring closure, acidic hydrolysis, CDI-mediated cyclization, Pd/C hydrogenation Precise temperature and pH control essential
Solvents Toluene, tetrahydrofuran, ethyl acetate, dichloromethane, chloroform, diethyl ether Selection depends on reaction step
Protecting Groups Boc protection of amines Protects amine functionality during reduction and deprotection
Purification Flash chromatography, crystallization One-pot synthesis reduces intermediate purification
Yields Typically moderate to good (e.g., 60–70% for key steps) Steric hindrance may reduce yield

Analytical Verification and Research Outcomes

  • The synthesized compounds are verified by NMR spectroscopy , including ^1H and ^13C NMR, to confirm bicyclic structure and substitution pattern.
  • Mass spectrometry (ESI-MS) confirms molecular weight and purity.
  • Single-crystal X-ray diffraction has been used in related compounds to unambiguously confirm bicyclic frameworks.
  • The presence of tert-butyl ester groups is confirmed by characteristic chemical shifts and fragmentation patterns.
  • Reaction optimization studies show that solvent choice, base strength, and temperature significantly affect cyclization efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 1932128-35-2)

  • Structural Differences: This analog contains a single nitrogen in the bicyclo[3.2.1]octane ring (8-azabicyclo) compared to the two nitrogens (1,4-diaza) in the target compound. The amino group is located at position 2, similar to the target molecule, but lacks the aminomethyl substituent.
  • The lack of an aminomethyl group may decrease steric bulk and conformational flexibility.

tert-butyl (6R)-6-amino-1,4-oxazepane-4-carboxylate (CAS: 1932141-27-9) and tert-butyl (6S)-6-amino-1,4-oxazepane-4-carboxylate (CAS: 1932377-93-9)

  • Structural Differences: These analogs feature a monocyclic 1,4-oxazepane (7-membered ring with one oxygen and one nitrogen) instead of a bicyclic system. The oxygen atom in the ring replaces one nitrogen, reducing basicity and altering solubility. Stereochemical variations (R vs. S configurations at position 6) influence chiral recognition in synthesis and biological activity.
  • Oxygen incorporation may enhance metabolic stability but reduce nitrogen-dependent interactions (e.g., with enzymes or receptors).

Comparative Analysis Table

Property Target Compound tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate tert-butyl (6R/S)-6-amino-1,4-oxazepane-4-carboxylate
Core Structure 1,4-Diazabicyclo[3.2.1]octane (two nitrogens) 8-Azabicyclo[3.2.1]octane (one nitrogen) 1,4-Oxazepane (oxygen + nitrogen)
Substituents - 2-(Aminomethyl)
- 4-tert-butyl carboxylate
- Hydrochloride salt
- 2-Amino
- 8-tert-butyl carboxylate
- 6-Amino
- 4-tert-butyl carboxylate
Solubility High (hydrochloride salt) Moderate (free base) Moderate (free base)
Stereochemical Complexity Single enantiomer (undisclosed) (1R,2R,5R) configuration R/S configurations at position 6
Potential Applications Pharmaceutical intermediate, receptor ligand Synthetic intermediate, chiral building block Chiral catalyst, metabolic probe

Biological Activity

Tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the class of diazabicyclo compounds, characterized by a bicyclic structure containing nitrogen atoms. The molecular formula is C20H38N4O2C_{20}H_{38}N_4O_2, indicating a complex arrangement conducive to various biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of diazabicyclo compounds exhibit significant antimicrobial properties. A study evaluating various 1,4-diazabicyclo derivatives found that compounds similar to tert-butyl 2-(aminomethyl)-1,4-diazabicyclo[3.2.1]octane showed potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Minimum Inhibitory Concentrations (MICs)

The MIC values for these compounds were comparable or superior to established antibiotics like ciprofloxacin, particularly against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
Compound 1c0.5Staphylococcus aureus
Compound 1e0.25Pseudomonas aeruginosa
Ciprofloxacin1.0Pseudomonas aeruginosa

Antiviral Activity

In addition to antibacterial properties, certain diazabicyclo compounds have shown antiviral activity against influenza virus strains. The antiviral efficacy was assessed through time-kill assays, revealing rapid viral load reduction after treatment with these compounds .

Study on Antimicrobial Efficacy

A notable study published in 2016 evaluated the biological activity of tetracationic compounds based on diazabicyclo structures against various microbial strains. The results indicated that specific structural modifications enhanced the antimicrobial potency of these compounds, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Cytotoxicity Assessment

While exploring the therapeutic potential of these compounds, researchers also assessed their cytotoxicity. It was found that certain derivatives displayed low cytotoxicity while maintaining high antibacterial activity, making them promising candidates for further development .

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